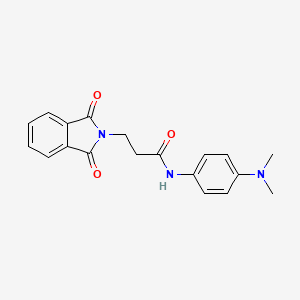

N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

Description

N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a phthalimide-derived compound featuring a propionamide linker and a 4-dimethylaminophenyl substituent. These analogs are often used as intermediates in pharmaceuticals, polymers, or enzyme inhibitors due to their modular reactivity and biological relevance .

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C19H19N3O3/c1-21(2)14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10H,11-12H2,1-2H3,(H,20,23) |

InChI Key |

MWKIGQMBINVGTO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-dimethylaminobenzaldehyde, which is then subjected to a condensation reaction with phthalic anhydride to form the isoindole structure. The final step involves the addition of a propionamide group through an amide bond formation reaction, often using reagents such as carbodiimides or acyl chlorides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nitric acid, halogens, acidic catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amine or alcohol functional groups.

Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isoindole structure may facilitate binding to enzyme active sites or receptor proteins. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key analogs, their substituents, and physicochemical properties:

Key Differences and Trends

Substituent Effects on Polarity: The 4-dimethylamino group in the target compound likely enhances polarity and aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-isopropyl or 3,5-dimethyl ). The 4-methoxy analog (C₁₈H₁₆N₂O₄) exhibits intermediate polarity, balancing solubility in organic and aqueous phases.

Synthetic Routes :

- Phthalimide derivatives are typically synthesized via condensation of phthalic anhydride with amines or via coupling reactions (e.g., esterification, amidation) . For example, (1,3-Dioxo-isoindol-2-yl)-acetic acid derivatives are prepared using K₂Cr₂O₇ oxidation and subsequent chlorination .

Biological Relevance: Phthalimide derivatives are explored as matrix metalloproteinase (MMP) inhibitors (e.g., MMP2/MMP9 targets ) and intermediates for statins like atorvastatin . The target compound’s dimethylamino group may enhance binding to enzymatic active sites due to its electron-donating properties.

Thermal Stability: Analogs such as (1,3-Dioxo-isoindol-2-yl)-acetyl chloride exhibit high thermal stability (melting point 193–196°C) and solubility in EtOAc, acetone, and methanol . The target compound’s stability remains speculative but is expected to align with these trends.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide?

- Methodology : The synthesis typically involves coupling phthalimide-containing intermediates with substituted aniline derivatives. Key steps include:

- Step 1 : Preparation of the phthalimide-propionyl chloride intermediate via reaction of 2-Phthalimido acetic acid with oxalyl chloride in DMF, yielding a reactive acyl chloride .

- Step 2 : Condensation with 4-dimethylaminophenylamine under inert conditions (e.g., N₂ atmosphere) in aprotic solvents like acetonitrile or DCM, using triethylamine as a base to neutralize HCl byproducts .

- Optimization : Reaction temperatures (70–90°C) and catalyst systems (e.g., palladium acetate for Suzuki couplings in related compounds) improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; phthalimide aromatic protons at δ ~7.6–8.1 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~406.2) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the propionamide linker.

- Solution : Variable-temperature NMR (VT-NMR) can distinguish dynamic equilibria. For example, cooling to –40°C slows rotation, simplifying multiplet splitting .

- Validation : Compare experimental data with DFT-calculated chemical shifts using Gaussian09 at the B3LYP/6-31G(d) level .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

- Approach :

- Analog Synthesis : Modify the dimethylamino group (e.g., replace with methoxy or halogen substituents) and evaluate changes in activity .

- Biological Assays : Test inhibition of MMP-2/9 (common targets for phthalimide derivatives) using fluorogenic substrate assays .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to MMP active sites .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Protocol :

- LogP Calculation : Employ SwissADME to estimate lipophilicity (predicted LogP ~2.5), critical for blood-brain barrier penetration .

- Metabolic Stability : Simulate cytochrome P450 interactions via StarDrop’s P450 module to identify vulnerable sites (e.g., dimethylamino demethylation) .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risk based on structural alerts (e.g., phthalimide-related mutagenicity) .

Q. How can researchers address low yields in scaled-up synthesis?

- Troubleshooting :

- Byproduct Formation : Trace N-ethylated impurities may form during coupling. Mitigate via:

- Phase-transfer catalysis : Use tetrabutylammonium bromide to enhance reaction homogeneity .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetonitrile .

- Kinetic Control : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.